molecular formula C14H14ClNO B3289673 (4-Chlorophenyl)(3-methoxyphenyl)methanamine CAS No. 860183-08-0

(4-Chlorophenyl)(3-methoxyphenyl)methanamine

Cat. No. B3289673
CAS RN: 860183-08-0
M. Wt: 247.72 g/mol
InChI Key: CAFMTLFNRNRJMR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-methoxyphenyl)methanamine is a chemical compound with the molecular formula C14H14ClNO . It has a molecular weight of 247.72 . The compound is in liquid form under normal conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClNO/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14H,16H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyphenethylamine have been reported to inhibit monoamine oxidase , an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . The bioavailability of (4-Chlorophenyl)(3-methoxyphenyl)methanamine would depend on factors such as its absorption rate, the extent of its metabolism, and its rate of excretion.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s storage temperature is reported to be 4 degrees Celsius , suggesting that it may be sensitive to heat

Advantages and Limitations for Lab Experiments

One advantage of using (4-Chlorophenyl)(3-methoxyphenyl)methanamine in lab experiments is its selective activity as a serotonin releasing agent. This allows researchers to study the role of serotonin in the brain without the confounding effects of other neurotransmitters. However, one limitation is that the long-term effects of this compound on the brain and behavior are not well understood.

Future Directions

Future research on (4-Chlorophenyl)(3-methoxyphenyl)methanamine could focus on its potential therapeutic applications, such as in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further studies could investigate the long-term effects of this compound on the brain and behavior. Other areas of research could include the synthesis of analogs with improved selectivity and potency, as well as the development of new methods for analyzing the biochemical and physiological effects of this compound in vivo.
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its unique properties as a selective serotonin releasing agent make it a valuable tool for studying the role of neurotransmitters in the brain and their effects on behavior. Further research is needed to fully understand the potential applications and limitations of this compound.

Scientific Research Applications

(4-Chlorophenyl)(3-methoxyphenyl)methanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA). These properties make it a potential tool for studying the role of these neurotransmitters in the brain and their effects on behavior.

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-chlorophenyl)-(3-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFMTLFNRNRJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860183-08-0
Record name (4-chlorophenyl)(3-methoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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